N-(6-(methylthio)benzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-(6-(methylthio)benzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that features a benzothiazole core, a phenoxy group, and a pyridinylmethyl substituent
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity .
Mode of Action
Biochemical Pathways
Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting they may affect pathways related to the growth and survival of M. tuberculosis.
Result of Action
tuberculosis , suggesting they may have bacteriostatic or bactericidal effects.
Biochemical Analysis
Biochemical Properties
N-(6-(methylthio)benzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA. This modulation can lead to changes in gene expression patterns, affecting cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their structure and function. This binding can inhibit or activate enzymes, leading to changes in cellular processes. Additionally, it can influence gene expression by interacting with DNA or RNA, thereby affecting the production of proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can affect the activity of cytochrome P450 enzymes, which play a key role in the metabolism of drugs and other xenobiotics. This interaction can lead to changes in the concentration of metabolites, impacting cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in certain tissues. The localization and accumulation of this compound can influence its activity and effectiveness, making it important to understand its transport mechanisms .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with other biomolecules, influencing its overall effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methylthio Group: The methylthio group is introduced through a nucleophilic substitution reaction, often using methyl iodide or dimethyl sulfate.
Attachment of the Phenoxy Group: The phenoxy group is typically introduced via an etherification reaction, using phenol and an appropriate halide.
Formation of the Benzamide: The final benzamide structure is formed by coupling the benzothiazole derivative with a pyridinylmethylamine under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and phenoxy rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(6-(methylthio)benzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
Medicinally, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, polymers, or other functional materials.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core but differ in their substituents.
Phenoxybenzamides: Compounds such as 4-phenoxybenzamide have similar structures but lack the benzothiazole and pyridinylmethyl groups.
Pyridinylmethyl Derivatives: Compounds like pyridin-3-ylmethylamine share the pyridinylmethyl group but differ in their overall structure.
Uniqueness
N-(6-(methylthio)benzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide is unique due to its combination of a benzothiazole core, phenoxy group, and pyridinylmethyl substituent. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O2S2/c1-33-23-13-14-24-25(16-23)34-27(29-24)30(18-19-6-5-15-28-17-19)26(31)20-9-11-22(12-10-20)32-21-7-3-2-4-8-21/h2-17H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTKBFAWOHCNGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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